![molecular formula C17H16F2N2O2S B4674039 N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea
Overview
Description
N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethoxyphenylthiourea or Difluoromethoxyphenylthiocarbamide.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce the activity of certain enzymes in cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to both cancer and normal cells, making it difficult to use in vivo.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as a pesticide and herbicide in agriculture. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Scientific Research Applications
N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties and has shown potential in treating fungal and bacterial infections. Additionally, this compound has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2S/c1-10-9-14(23-16(18)19)7-8-15(10)21-17(24)20-13-5-3-12(4-6-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHNFYWSGWGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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